Sodium o-cresolate
CAS No.: 4549-72-8
Cat. No.: VC1932747
Molecular Formula: C7H7NaO
Molecular Weight: 130.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4549-72-8 |
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Molecular Formula | C7H7NaO |
Molecular Weight | 130.12 g/mol |
IUPAC Name | sodium;2-methylphenolate |
Standard InChI | InChI=1S/C7H8O.Na/c1-6-4-2-3-5-7(6)8;/h2-5,8H,1H3;/q;+1/p-1 |
Standard InChI Key | ONFAAMBUOAGWSG-UHFFFAOYSA-M |
SMILES | CC1=CC=CC=C1[O-].[Na+] |
Canonical SMILES | CC1=CC=CC=C1[O-].[Na+] |
Colorform | Amber liquid |
Introduction
Chemical Identity and Structure
Basic Identification
Sodium o-cresolate is a sodium salt of o-cresol (2-methylphenol) with the molecular formula C₇H₇ONa or sometimes represented as C₇H₈O·Na. It has a molecular weight of 130.12 g/mol as determined through standard computational methods . The compound exists as the sodium salt of 2-methylphenol, where the sodium ion replaces the hydrogen of the hydroxyl group, creating a phenolate structure.
Nomenclature and Registry Information
The compound is registered under multiple Chemical Abstracts Service (CAS) numbers, primarily 4549-72-8 and 34689-46-8 . Its European Community (EC) numbers are 224-914-6 and 252-154-5, providing standardized identification within regulatory frameworks . The compound's parent molecule, o-cresol, has the CAS number 95-48-7, which is important for understanding the relationship between these chemicals .
Synonyms and Alternative Names
Sodium o-cresolate is known by numerous synonyms in scientific and industrial contexts. The table below presents the most common alternative names for this compound:
These diverse names reflect the compound's long history and varied applications across different scientific disciplines and industrial sectors.
Physical and Chemical Properties
Physical Characteristics
Sodium o-cresolate typically appears as an amber liquid with a strong, distinctive odor . This physical presentation is important for identification and handling in laboratory and industrial settings. The compound's physical state facilitates its use in various liquid-phase reactions and processes.
Thermodynamic Properties
The thermodynamic properties of sodium o-cresolate make it suitable for various chemical processes:
Property | Value | Reference |
---|---|---|
Melting Point | 30°C | |
Boiling Point | 516.7°C at 760 mmHg | |
Flash Point | 218.5°C | |
Density | 1.03 g/cm³ |
These properties indicate a compound with relatively high thermal stability, which is advantageous for applications requiring elevated temperatures.
Molecular Properties
The molecular characteristics of sodium o-cresolate contribute to its chemical behavior and reactivity:
Property | Value | Reference |
---|---|---|
LogP (Partition coefficient) | 2.13880 | |
Topological Polar Surface Area | 23.1 Ų | |
Hydrogen Bond Donor Count | 0 | |
Hydrogen Bond Acceptor Count | 1 | |
Rotatable Bond Count | 0 | |
Complexity | 75.3 |
The low polar surface area and absence of hydrogen bond donors reflect the compound's limited capacity for hydrogen bonding, which affects its solubility characteristics and reactivity patterns.
Solubility and Solution Properties
Sodium o-cresolate demonstrates important solution behaviors that affect its handling and applications. The aqueous solution of sodium o-cresolate is notably caustic, similar to other phenolate salts . This property is consistent with the general behavior of alkali metal salts of phenols, which tend to form basic solutions due to hydrolysis. The caustic nature necessitates appropriate safety measures during handling and use in both laboratory and industrial settings.
Methods of Manufacture
Industrial Production Processes
Sodium o-cresolate is produced through several established industrial processes, tailored to different raw material sources and end-use requirements.
Coal Tar Fraction Treatment
One principal manufacturing method involves the treatment of coal tar fractions, specifically those distilling in the 200-250°C range, with a slight excess of caustic soda (sodium hydroxide) . This process is followed by separation of the aqueous extract, which contains the sodium o-cresolate. This method capitalizes on the natural occurrence of cresols in coal tar and provides an efficient route to isolate the ortho isomer as its sodium salt.
Petroleum-Derived Production
Another significant industrial approach involves the treatment of cracked naphtha from petroleum with sodium hydroxide . This is followed by careful separation processes to isolate the sodium o-cresolate. This method leverages the phenolic compounds generated during the petroleum cracking process.
Synthetic Laboratory Methods
For smaller-scale production or specialized applications, direct synthetic routes are employed:
Direct Neutralization Method
This approach involves the reaction of o-cresol with sodium hydroxide to obtain a sodium o-cresol solution . The reaction proceeds through a straightforward acid-base mechanism, where the weakly acidic hydroxyl group of o-cresol is deprotonated by the strongly basic sodium hydroxide.
The reaction can be represented as:
CH₃C₆H₄OH + NaOH → CH₃C₆H₄ONa + H₂O
This method is particularly useful for laboratory-scale preparations and for applications requiring high-purity sodium o-cresolate.
Reactivity and Chemical Behavior
General Reactivity
Sodium o-cresolate exhibits chemical behaviors characteristic of phenolate salts, with the negatively charged oxygen atom serving as the primary reactive center. The compound can function as both a nucleophile and a base in various chemical transformations.
Hazardous Reactions and Incompatibilities
A significant consideration in handling sodium o-cresolate is its potential for vigorous reactions with oxidizing materials . This reactivity is similar to that observed with its parent compound, o-cresol, and necessitates careful handling and storage conditions to prevent unintended reactions. The compound should be kept separate from strong oxidizing agents to prevent potentially dangerous exothermic reactions.
Applications and Uses
Synthetic Intermediate Applications
Sodium o-cresolate serves as a valuable intermediate in various synthesis pathways, particularly in the production of specialty chemicals and pharmaceutical precursors.
Sodium o-Methylphenoxyacetate Synthesis
One significant application is in the preparation of sodium o-methylphenoxyacetate, which is an important intermediate in the synthesis process of sodium 2-methyl-4-chlorophenoxyacetate . This synthesis involves reacting sodium o-cresolate with sodium chloroacetate under catalytic conditions:
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First, o-cresol reacts with sodium hydroxide to form sodium o-cresolate
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Separately, chloroacetic acid is reacted with sodium hydroxide to produce sodium chloroacetate
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These intermediates react under catalytic conditions to yield sodium o-methylphenoxyacetate
This catalyzed process provides several advantages over non-catalytic methods, including:
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Reduced reaction temperature requirements
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Lower decomposition rate of sodium chloroacetate
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Improved conversion rate of o-cresol
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Simplified preparation process
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Higher purity and yield of the final product
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Reduced environmental impact through easier wastewater treatment
Production of Hydroxybenzoic Acid Esters
Sodium o-cresolate also contributes to the production of alkyl-substituted o-hydroxybenzoic acid esters. This process involves:
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Formation of an anhydrous alkali metal phenolate-organic carrier mixture
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Carboxylation of the phenolate by contacting the mixture with CO₂
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Reaction of the resultant dialkali metal salt with an anhydrous acid and alkyl chloride
This application represents an important route to valuable ester compounds used in various industrial applications.
Industrial Applications
The caustic properties of sodium o-cresolate make it useful in various industrial cleaning and processing applications. Its ability to react with acidic compounds makes it valuable in neutralization processes and in formulations where controlled alkalinity is required.
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